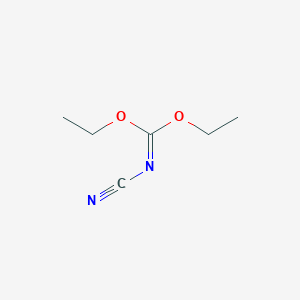
diethyl N-cyanocarbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-cyanocarbonimidate (also known as ethyl N-cyanoethoxycarboximidate ) is a chemical compound with the molecular formula C₆H₁₀N₂O₂ . It falls under the category of carbonimidic acid derivatives . The compound is characterized by its cyanocarbonimidate functional group, which consists of a cyano group (CN) attached to a carbon atom that is also bonded to two ethoxy (OC₂H₅) groups .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl N-cyanoethoxycarboximidate with suitable reagents. The exact synthetic pathway may vary, but one common method is the reaction of ethyl N-cyanoethoxycarboximidate with hydroxylamine , resulting in the formation of 5-amino-3-ethoxy-1,2,4-oxadiazole .
Scientific Research Applications
Synthesis of Oxadiazoles and Organic Carbonates
Diethyl N-cyanocarbonimidate reacts with hydroxylamine to yield oxadiazole derivatives, showcasing its utility in the synthesis of heterocyclic compounds. This reaction is a part of research exploring novel pathways for creating compounds with potential applications in materials science and pharmaceuticals (Suyama, Ozawa, & Suzuki, 1994). Additionally, it has been used in catalyst formation for the conversion of epoxides with CO2 to organic carbonates, highlighting its role in environmental chemistry and green synthesis processes (Fuchs, Staudt, Altesleben, Walter, Zevaco, & Dinjus, 2014).
Protein Structural Analysis
A novel bifunctional thioimidate cross-linking reagent developed for protein structural analysis demonstrates the versatility of this compound derivatives. This reagent aids in the analysis of protein structures and interactions without perturbing their native state, indicating its importance in biochemical and molecular biology research (Lauber & Reilly, 2010).
Nanodiamond Functionalization
This compound and its derivatives have been explored for the surface functionalization of nanodiamonds, which are used in biomedical applications such as drug delivery, bioimaging, and as scaffolds for tissue engineering. This application is part of a broader interest in utilizing nanocarbons for therapeutic and diagnostic purposes (Schrand, Hens, & Shenderova, 2009).
Catalysis and Organic Synthesis
Research into naphthalene diimides (NDIs) includes the application of this compound derivatives for catalysis, showcasing its role in the development of new catalytic systems and its potential impact on industrial chemistry. NDIs have been utilized in supramolecular chemistry, sensors, and as catalysts, underlining the compound's versatility in organic synthesis and materials science (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Fluorescent Probes and Dyes
The compound's derivatives have been studied for their optical properties, leading to the development of new fluorescent probes and dyes. This research is significant for applications in bioimaging and molecular diagnostics, where specific and efficient fluorescent markers are crucial (Turki, Abid, Féry-Forgues, & Gharbi, 2007).
Mechanism of Action
Target of Action
Diethyl N-cyanocarbonimidate, also known as Diethoxymethylidenecyanamide, is a chemical compound with the molecular formula C6H10N2O2 It’s known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that similar compounds, such as n-cyanocarbonimidates, can react with primary amines to form n-substituted carbamyl chlorides, n-substituted isocyanates, or n, n’-disubstituted ureas . These reactions can lead to various changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, leading to the formation of biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Result of Action
It’s known that similar compounds can lead to the formation of various biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been found that related compounds, such as N-Cyanocarbonimidate, react with hydroxylamine to produce oxadiazole derivatives . This suggests that Diethyl N-cyanocarbonimidate may also interact with enzymes and proteins that mediate or catalyze similar reactions.
Molecular Mechanism
It is known that related compounds can undergo reactions to form oxadiazole derivatives
properties
IUPAC Name |
diethoxymethylidenecyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGFCKFSMKNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)



![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)


